molecular formula C15H24N4O2 B2778666 Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 1178566-52-3

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No. B2778666
M. Wt: 292.383
InChI Key: UOIMSYSBTIGWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate, also known as TB-APMC, is a piperazine derivative with a wide range of applications in the field of scientific research. It is a synthetic compound that has been used in laboratory studies for its unique properties, such as its ability to act as a competitive inhibitor for enzymes, and its ability to form a stable complex with metal ions. TB-APMC has been used to study biochemical and physiological processes, and to develop new drugs and treatments.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate has been studied extensively in the field of synthetic chemistry. Research has focused on its synthesis and characterization, often exploring its potential as a core structure in various compounds. For example, Sanjeevarayappa et al. (2015) detailed the synthesis and characterization of a closely related compound, which was analyzed using various spectroscopic techniques and X-ray diffraction studies. This work highlights the compound's potential in creating a three-dimensional architecture useful in molecular synthesis (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

Studies have also assessed the biological activity of compounds derived from tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate. For instance, Kulkarni et al. (2016) synthesized two derivatives and evaluated their antibacterial and antifungal activities. These studies are crucial in understanding the potential pharmaceutical applications of such compounds (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

Anticorrosive Properties

In addition to pharmaceutical applications, some research has explored the utility of tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate derivatives in materials science. Praveen et al. (2021) investigated the anticorrosive behavior of a novel compound for carbon steel in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Crystal Structure Analysis

Crystal structure analysis is another important area of research. Studies like those by Gumireddy et al. (2021) provide detailed insights into the molecular and crystal structures of such compounds, which is essential for understanding their chemical behavior and potential applications (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

properties

IUPAC Name

tert-butyl 4-[(6-aminopyridin-3-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMSYSBTIGWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate

Citations

For This Compound
6
Citations
C Shi, Q Wang, X Liao, H Ge, G Huo, L Zhang… - European Journal of …, 2020 - Elsevier
CDK4/6 has been identified as an attractive therapeutic target for treatment of cancer. For unmet clinical needs, a novel class of imidazo [1′,2’:1,6]pyrido [2,3-d]pyrimidin derivatives, …
Number of citations: 10 www.sciencedirect.com
K Yuan, W Kuang, W Chen, M Ji, W Min, Y Zhu… - European Journal of …, 2022 - Elsevier
Multiple myeloma (MM) ranks second in malignant hematopoietic cancers, and the most common anti-MM drugs easily generate resistance. CDK4/6 have been validated to play …
Number of citations: 2 www.sciencedirect.com
K Yuan, M Ji, S Xie, Z Qiu, W Chen, W Min… - Journal of Medicinal …, 2021 - ACS Publications
Nowadays, the simultaneous inhibition of two or more pathways plays an increasingly important role in cancer treatment due to the complex and diverse pathogenesis of cancer, and …
Number of citations: 8 pubs.acs.org
W Chen, M Ji, H Cheng, M Zheng, F Xia… - Journal of Medicinal …, 2022 - ACS Publications
Breast cancer is the most common tumor in women, and selective cyclin-dependent kinase (CDK) 4/6 inhibitors played an important role in the treatment of breast cancer. Therefore, …
Number of citations: 3 pubs.acs.org
K Yuan, H Shen, M Zheng, F Xia, Q Li… - Journal of Medicinal …, 2023 - ACS Publications
Prostate cancer (PCa) is a common male cancer with high incidence and mortality, and hormonal therapy as the major treatment for PCa patients is troubled by the inevitable resistance …
Number of citations: 3 pubs.acs.org
K Yuan, W Min, X Wang, J Li, W Kuang… - Future Medicinal …, 2020 - Future Science
Aim: CDK4 and 6 are the key initiators in the transition from G1 to S phase in the cell cycle; thus, inhibition of CDK4/6 is a promising strategy for cancer treatment. Materials & methods: …
Number of citations: 12 www.future-science.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.